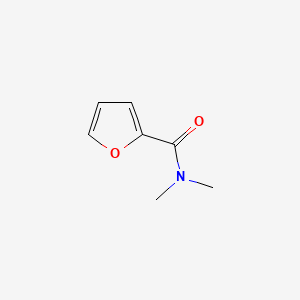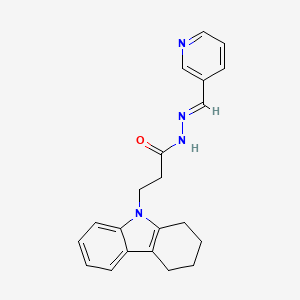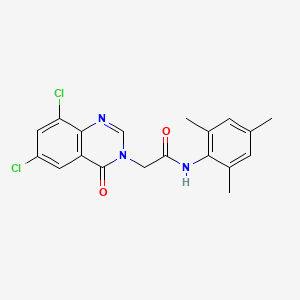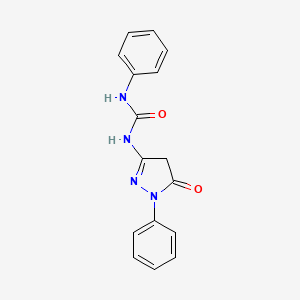![molecular formula C19H23NO2 B12003810 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- CAS No. 92447-53-5](/img/structure/B12003810.png)
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyamino group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxyamino and phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as distillation or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group may form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- 1-Propanone, 3-chloro-1-phenyl-
Uniqueness
1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
92447-53-5 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[tert-butyl(hydroxy)amino]-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20(22)14-17(15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-13,17,22H,14H2,1-3H3 |
Clave InChI |
LDTQGDNXMTWMLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)


![2-(2,4-dichlorobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12003764.png)
![2-methoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B12003766.png)


![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12003783.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)

![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)
